molecular formula C8H6Cl2O2 B026384 2,4-Dichlorophenylacetic acid CAS No. 19719-28-9

2,4-Dichlorophenylacetic acid

Cat. No.: B026384
CAS No.: 19719-28-9
M. Wt: 205.03 g/mol
InChI Key: GXMWLJKTGBZMBH-UHFFFAOYSA-N
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Scientific Research Applications

2,4-Dichlorophenylacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a standard in the analysis of phenoxyalkanoic acid herbicides in biological samples.

    Medicine: Research is ongoing into its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: It is used in the production of herbicides and other agrochemicals

Mechanism of Action

Target of Action

2,4-Dichlorophenylacetic acid (2,4-D) primarily targets the auxin receptors in plants . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They are essential for plant body development .

Mode of Action

2,4-D is a synthetic auxin that induces uncontrolled growth and eventually death in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant . According to the US Environmental Protection Agency, 2,4-D mainly kills plants in three ways: altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .

Biochemical Pathways

The tfdA gene encodes α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the 2,4-D degradation pathway . This pathway involves the breakdown of 2,4-D into simpler compounds, which are then metabolized by the plant. The entire range of 2,4-D-degrading bacteria is divided into three groups based on their phylogeny, physiological and biochemical features, and isolation source .

Pharmacokinetics

Exposure to 2,4-d can occur when applying products that contain 2,4-d if you breathe it in or get it on your skin .

Result of Action

The result of 2,4-D’s action is the uncontrolled growth and eventual death of susceptible plants . At the molecular level, 2,4-D induces the expression of auxin-responsive genes . At the physiological level, it promotes the elongation of oat coleoptile segments, the generation of adventitious roots, and the growth of crop roots .

Action Environment

The action, efficacy, and stability of 2,4-D can be influenced by environmental factors. For example, individuals may be exposed to 2,4-D while walking or playing on very recently treated lawns, gardens, golf courses, parks, or other grassy areas . When workers make 2,4-D or apply it to weeds, they may have higher exposures .

Safety and Hazards

2,4-Dichlorophenylacetic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is fatal in contact with skin . It is harmful to aquatic life .

Future Directions

2,4-Dichlorophenylacetic acid has been used as an internal standard in the determination of phenoxyalkanoic acid herbicides in blood by GC with electron-capture detection . It has also been used in the determination of 2-methyl-4-chlorophenoxyacetic acid (herbicide) in soils by GC technique .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenylacetic acid can be synthesized through several methods. One common method involves the chlorination of phenylacetic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 50-60°C to ensure controlled chlorination .

Industrial Production Methods: In industrial settings, this compound is produced through a similar chlorination process but on a larger scale. The process involves the continuous addition of chlorine gas to a solution of phenylacetic acid in a suitable solvent, with constant stirring and temperature control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

2,4-Dichlorophenylacetic acid is similar to other chlorinated phenylacetic acids, such as:

    2,4-Dichlorophenoxyacetic acid: Another synthetic auxin used widely as a herbicide.

    4-Chlorophenylacetic acid: Used in organic synthesis and as a standard in analytical chemistry.

    2,4-Dichlorobenzoic acid: Used in the synthesis of dyes and pharmaceuticals

Uniqueness: What sets this compound apart is its specific use as an intermediate in the synthesis of various organic compounds and its role as a standard in analytical methods. Its unique structural properties also make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMWLJKTGBZMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041363
Record name 2,4-Dichlorophenylacetic acid
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Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19719-28-9
Record name 2,4-Dichlorophenylacetic acid
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Record name 2,4-Dichlorophenylacetic acid
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Record name 19719-28-9
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Record name 2,4-Dichlorophenylacetic acid
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Record name 2,4-dichlorophenylacetic acid
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Record name 2,4-DICHLOROPHENYLACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2,4-Dichlorophenylacetic acid primarily known for?

A1: this compound is mainly known as a precursor in the synthesis of various chemical compounds, particularly herbicides. One of the most well-known applications is its role in creating the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) [, ].

Q2: How is this compound synthesized?

A2: Several methods are available for synthesizing this compound. One approach involves a two-step process starting with 2,4-dichlorobenzyl chloride. This compound undergoes cyanidation followed by basic hydrolysis, resulting in this compound with a high yield of 84.8% []. An alternative method utilizes carbonylation of 2,4-dichlorobenzyl chloride in the presence of a palladium catalyst, achieving a remarkable yield of 95% [].

Q3: What are the key analytical techniques employed to characterize and quantify this compound?

A3: Infrared (IR) spectroscopy, especially in conjunction with elemental analysis, is a common method for confirming the formation and characterizing hydrazinium salts of this compound []. Additionally, gas chromatography coupled with electron-capture detection is a highly sensitive technique used to determine the presence and quantity of this compound in complex matrices like blood samples [].

Q4: Has research been conducted to explore the potential of this compound for environmental remediation?

A4: Yes, research suggests that metal-organic frameworks (MOFs) show promise in removing this compound from water. Specifically, MIL-88(Fe)-NH2, a type of MOF, demonstrates a high adsorption capacity for this compound, potentially offering a practical solution for water treatment and environmental remediation []. Similarly, cysteine-functionalized zirconium-organic frameworks are being investigated for their efficacy in adsorbing this compound from contaminated water sources [].

Q5: Beyond environmental remediation, are there other applications being investigated for this compound?

A5: Research indicates that this compound plays a role in plant science. It is used in culture media for Withania somnifera, commonly known as Ashwagandha, to enhance the bioproduction of withaferin A, a compound with potential medicinal properties [].

Q6: What are the safety concerns associated with this compound?

A6: While this compound is a valuable precursor for various applications, handling it requires caution. Research highlights that exposure to this compound and its derivatives can lead to the formation of harmful disinfection by-products, particularly in specific settings like viticulture []. Therefore, understanding and mitigating potential risks associated with its use are essential.

Q7: Are there any efforts to develop more sustainable and environmentally friendly practices related to this compound?

A7: Research focuses on exploring sustainable solutions for managing this compound, including recycling, waste management, and the use of biochar derived from coffee waste for its removal from the environment []. These efforts reflect a growing awareness of the need to balance the benefits of using such compounds with responsible environmental practices.

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